molecular formula C23H18Cl2N2O5 B12005364 [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12005364
M. Wt: 473.3 g/mol
InChI Key: IXEZIAOYJHDMNT-LGJNPRDNSA-N
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Description

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate: is a complex organic compound characterized by its unique structure, which includes both dichlorobenzoyl and dimethoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 3,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions. This intermediate is then subjected to a condensation reaction with 4-formylphenyl 3,4-dimethoxybenzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives. Reduction : Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative. Substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions. Biology Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Industry : The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Ethyl 3-(furan-2-yl)propionate: Another compound with comparable structural features.

Uniqueness

What sets [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate apart is its combination of dichlorobenzoyl and dimethoxybenzoate groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-20-10-6-16(12-21(20)31-2)23(29)32-17-7-3-14(4-8-17)13-26-27-22(28)15-5-9-18(24)19(25)11-15/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

IXEZIAOYJHDMNT-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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